methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate
Description
Methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate is a structurally complex benzoate ester featuring a fused isoquinoline core with multiple methoxy, hydroxy, and methyl substituents. The compound’s intricate architecture includes a stereospecific (1S) configuration and a tetrahydroisoquinoline moiety linked via ether and phenoxy bridges. Its synthesis and biological roles remain understudied, but structural analogs provide insights into its physicochemical and functional properties.
Properties
CAS No. |
221001-23-6 |
|---|---|
Molecular Formula |
C38H40N2O9 |
Molecular Weight |
668.7 g/mol |
IUPAC Name |
methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate |
InChI |
InChI=1S/C38H40N2O9/c1-39-15-14-24-19-33(45-4)35(46-5)36(49-32-21-27-23(18-31(32)44-3)13-16-40(2)37(27)42)34(24)28(39)17-22-7-10-26(11-8-22)48-30-20-25(38(43)47-6)9-12-29(30)41/h7-12,18-21,28,41H,13-17H2,1-6H3/t28-/m0/s1 |
InChI Key |
ZDYMPVYROQQXLO-NDEPHWFRSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C(=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C(=O)OC)O)OC5=C(C=C6CCN(C(=O)C6=C5)C)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C(=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C(=O)OC)O)OC5=C(C=C6CCN(C(=O)C6=C5)C)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Core Isoquinoline Synthesis
The isoquinoline cores are typically synthesized via Pictet-Spengler cyclization or related condensation methods starting from appropriately substituted phenethylamine derivatives and aldehydes or ketones, followed by selective oxidation or reduction to obtain the 3,4-dihydro-1H-isoquinoline scaffold.
- 6,7-Dimethoxy substitution is introduced by starting with 3,4-dimethoxyphenethylamine derivatives.
- Methyl groups at the 2-position are introduced via alkylation or by using methyl-substituted aldehydes in the cyclization step.
Formation of the Ether Linkage Between Isoquinoline Units
The key step involves coupling the 6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl moiety to the 8-position of the other isoquinoline fragment through an ether bond.
- This is generally achieved by nucleophilic aromatic substitution or Williamson ether synthesis :
- The hydroxyl group on the 7-position of the isoquinolinone acts as the nucleophile.
- The 8-position of the other isoquinoline is activated as a leaving group (e.g., halide or tosylate).
- Reaction conditions typically involve a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Temperature control is critical to favor ether formation without side reactions.
Attachment of the Phenoxy and Hydroxybenzoate Units
The phenoxy group linked to the isoquinoline nitrogen is introduced via alkylation:
- The isoquinoline nitrogen at the 1-position (bearing the (1S) stereochemistry) is alkylated with a 4-(bromomethyl)phenol or equivalent electrophile.
- This step requires careful control of stereochemistry and often uses chiral catalysts or chiral starting materials to maintain the (1S) configuration.
- The phenol group is then esterified with methyl 4-hydroxybenzoate or related benzoate esters to form the final ester linkage.
Stereochemical Control
- The (1S) stereochemistry is introduced early in the synthesis, often by starting from chiral precursors or employing asymmetric synthesis techniques.
- Chiral resolution or chromatographic separation may be used post-synthesis if racemization occurs.
Representative Synthetic Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pictet-Spengler cyclization | Substituted phenethylamine + aldehyde, acid catalyst | Formation of 3,4-dihydroisoquinoline core with methoxy and methyl groups |
| 2 | Oxidation/Reduction | Selective reagents (e.g., PCC, NaBH4) | Adjust oxidation state to 1-oxo or dihydro form |
| 3 | Ether formation | Base (K2CO3/NaH), DMF, 50–80°C | Coupling of isoquinoline units via 7-O to 8-C ether bond |
| 4 | N-alkylation | 4-(Bromomethyl)phenol, base, chiral catalyst if needed | Attachment of phenoxy linker maintaining (1S) stereochemistry |
| 5 | Esterification | Methyl 4-hydroxybenzoate, coupling agents (e.g., DCC, DMAP) | Formation of methyl ester on hydroxybenzoate moiety |
Research Findings and Optimization Notes
- Patent US9481666B2 describes substituted dihydroisoquinolinone compounds and their synthetic routes, highlighting the use of palladium-catalyzed cross-coupling and nucleophilic substitution reactions for complex isoquinoline derivatives.
- The use of polar aprotic solvents such as DMF and acetonitrile facilitates ether bond formation and alkylation steps by stabilizing charged intermediates.
- Temperature and base selection are critical to minimize side reactions such as elimination or over-alkylation.
- Chiral purity is maintained by using enantiomerically pure starting materials or chiral auxiliaries, as racemization can occur under harsh basic or high-temperature conditions.
- Esterification typically employs mild coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to avoid hydrolysis or transesterification.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core synthesis | Pictet-Spengler cyclization; acid catalysis |
| Ether bond formation | Williamson ether synthesis; base (K2CO3/NaH); DMF solvent |
| N-alkylation | Alkyl halide (4-bromomethylphenol); base; chiral control |
| Esterification | DCC/DMAP coupling; mild conditions |
| Solvents | DMF, acetonitrile, ethanol |
| Temperature range | 25–80°C |
| Stereochemical control | Chiral precursors, asymmetric synthesis, chiral catalysts |
| Purification methods | Chromatography, recrystallization |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with 2-(3-(6,8-bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one (4l) :
- Core Heterocycles: The target compound contains a tetrahydroisoquinoline core, whereas 4l features a quinazolinone scaffold. Both systems are nitrogen-rich heterocycles, but quinazolinones are more rigid due to the fused aromatic ring and ketone group.
- Substituents: Both compounds have methoxy and methyl groups, which enhance lipophilicity.
Physical Properties
Analytical Techniques
- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) is widely used for resolving complex heterocyclic structures .
- Spectroscopy : Both compounds would utilize NMR and IR spectroscopy (e.g., νmax 3177 cm⁻¹ for 4l’s NH/OH stretches ) to confirm functional groups.
Biological Activity
Methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 447.53 g/mol. It features multiple functional groups including methoxy and hydroxy moieties which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H29NO5 |
| Molecular Weight | 447.53 g/mol |
| Purity | Typically 95% |
The primary mechanism of action for this compound involves its role as a positive allosteric modulator of NMDA receptors, specifically targeting the NR2C and NR2D subunits. This modulation can enhance synaptic plasticity and neuronal excitability, which are vital processes in neurobiology.
Biochemical Pathways
The activation of NMDA receptors by this compound can lead to various downstream effects:
- Increased Calcium Influx : Enhances neuronal signaling.
- Synaptic Plasticity : Promotes learning and memory functions.
- Neuroprotection : Potentially protects against excitotoxicity.
Anticonvulsant Properties
Recent studies have evaluated the anticonvulsant properties of similar isoquinoline derivatives. For instance, compounds exhibiting structural similarities have shown significant protective effects against seizure models induced by pentylenetetrazole (PTZ) . These findings suggest that methyl 3-[4-[[(1S)-6,7-dimethoxy... might exhibit similar anticonvulsant activity.
Cytotoxicity and Selectivity
Research indicates that compounds with methoxy groups can selectively inhibit certain enzymes, leading to cytotoxic effects in cancer cells. The selective toxicity is often attributed to the differential expression of metabolic enzymes in sensitive cell lines . This characteristic may enhance the therapeutic index of the compound while minimizing systemic toxicity.
Study 1: Anticancer Activity
A study investigated the anticancer potential of related isoquinoline derivatives against various cancer cell lines. The results demonstrated that these compounds significantly inhibited cell proliferation and induced apoptosis in sensitive cancer cells . The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, similar compounds were shown to reduce neuronal damage in models of oxidative stress. The mechanism was linked to the modulation of NMDA receptor activity, suggesting that methyl 3-[4-[[(1S)-6,7-dimethoxy... could provide neuroprotective benefits in neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?
- Methodological Answer : Stepwise temperature control (e.g., -35°C for intermediate coupling and 45°C for final cyclization) and the use of DIPEA (N,N-diisopropylethylamine) as a base catalyst are critical for minimizing side reactions. Yield optimization can be achieved by adjusting stoichiometric ratios (1.00–1.10 equiv.) and reaction times (1–7 hours) based on triazine coupling protocols .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer :
- 1H NMR (DMSO-d6) : Analyze methoxy (δ 3.86 ppm) and aromatic proton signals to confirm substituent positions .
- X-ray crystallography : Resolve stereochemical ambiguities, particularly for dihydroisoquinoline and oxy-methoxy groups .
- Mass spectrometry : Validate molecular weight (e.g., C24H18N4O6, m/z 458.4) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact (reported skin irritation in structurally similar compounds) .
- Ventilation : Ensure fume hoods are operational during synthesis to mitigate inhalation risks .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction pathways for this compound?
- Methodological Answer : AI-driven simulations can predict intermediate reactivity by modeling electron density distributions and transition states. For example, simulate triazine ring activation energies under varying temperatures (45–60°C) to identify energy barriers and ideal catalytic conditions .
Q. How to resolve contradictions between NMR data and X-ray crystallography results for dihydroisoquinoline conformers?
- Methodological Answer :
- Dynamic NMR analysis : Probe rotational barriers of the dihydroisoquinoline ring at variable temperatures (e.g., 25–80°C) to detect slow conformational exchange .
- DFT calculations : Compare computed vs. experimental dihedral angles to validate crystallographic data .
Q. What factorial design strategies are effective for optimizing solvent and catalyst combinations?
- Methodological Answer : Use a 2^k factorial design (k = variables) to test solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 1–5 mol% Pd(OAc)₂). Analyze interactions via ANOVA to identify significant factors affecting yield and enantiomeric excess .
Q. How to integrate theoretical frameworks (e.g., transition-state theory) into mechanistic studies of this compound's reactivity?
- Methodological Answer :
- Mechanistic hypothesis : Link observed regioselectivity in methoxy group substitution to steric/electronic effects using frontier molecular orbital (FMO) theory .
- Kinetic isotope effects (KIE) : Measure deuterium substitution at reactive sites (e.g., hydroxyl groups) to distinguish between stepwise and concerted mechanisms .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for derivatives of this compound?
- Methodological Answer :
- Purification : Recrystallize samples in hexane/EtOH (1:1) to remove impurities affecting melting ranges (e.g., 217.5–220°C vs. literature values) .
- Differential Scanning Calorimetry (DSC) : Confirm phase transitions and polymorphic forms .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
